molecular formula C7H10O3 B1201776 Glycidyl methacrylate CAS No. 25067-05-4

Glycidyl methacrylate

Cat. No.: B1201776
CAS No.: 25067-05-4
M. Wt: 142.15 g/mol
InChI Key: VOZRXNHHFUQHIL-UHFFFAOYSA-N
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Description

Glycidyl methacrylate is an ester of methacrylic acid and glycidol. It is a bifunctional molecule containing both an epoxide and an acrylate group. This compound is commonly used as a monomer in the production of epoxy resins and is known for its versatility in various chemical applications .

Mechanism of Action

Target of Action

Glycidyl methacrylate (GMA) is a bifunctional molecule, containing both an epoxide and an acrylate group . It primarily targets polymers, particularly polyolefins and other acrylate resins . It acts as an adhesion promoting crosslinking co-monomer for these resins .

Mode of Action

GMA interacts with its targets through a well-known nucleophilic ring-opening reaction of the epoxy group . This reaction allows for the installation of a variety of functionalities onto the reactive scaffold . The primary modification processes involve amine-epoxy, thiol–epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions .

Biochemical Pathways

The biochemical pathways affected by GMA primarily involve the post-polymerization modifications of polymers . The treatment of poly(this compound) with nucleophilic agents yields new linear homo/co-polymers . The materials obtained have different physicochemical properties depending upon the nucleophiles utilized .

Pharmacokinetics

Its controlled polymerization behavior through free radical polymerization methods and high shelf life of the resulting polymers make GMA a versatile reactive scaffold in polymer chemistry .

Result of Action

The result of GMA’s action is the formation of a wide variety of chemically diverse materials characterized by controlled structure and specific functions . These materials can have varied properties, such as being water-soluble or forming amphiphilic block copolymers . Additional chemical modifications can further transform the obtained polymers after the post-polymerization treatment .

Action Environment

The action of GMA is influenced by environmental factors such as temperature and the presence of other chemical agents . For instance, the post-polymerization reactions of GMA can be carried out at room temperature, and the choice of solvent, RAFT agent, and experimental procedures is crucial for gaining the desired control . The overall flexibility of these functionalizations, coupled with the commercial availability of GMA, makes it adaptable in various environments .

Biochemical Analysis

Biochemical Properties

Glycidyl methacrylate plays a significant role in biochemical reactions due to its reactive epoxide group. This group can undergo nucleophilic ring-opening reactions, allowing this compound to interact with various enzymes, proteins, and other biomolecules. For instance, it can react with nucleophiles such as amines, thiols, and acids, leading to the formation of covalent bonds . These interactions are crucial for the modification of biomolecules and the synthesis of functional polymers.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect cell proliferation and viability, with its impact varying depending on the concentration and exposure duration . It has been observed to induce changes in cellular morphology and function, potentially affecting cell signaling pathways and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the epoxide group’s reactivity. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The bifunctional nature of this compound allows it to participate in various chemical modifications, making it a versatile tool in molecular biology and biochemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be stable under standard conditions but can undergo hydrolysis and other degradation processes over extended periods . These temporal changes can influence its long-term effects on cellular function, making it essential to consider the timing of experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that this compound can cause dose-dependent changes in cellular and metabolic activities, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The epoxide group can undergo ring-opening reactions, leading to the formation of new metabolites . These reactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical activity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and industrial applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, affecting its activity and function . The ability to control the subcellular localization of this compound can enhance its utility in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl methacrylate can be synthesized through the reaction of methacrylic acid with glycidol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where methacrylic acid and glycidol are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Glycidyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methacrylic Acid 2,3-Epoxypropyl Ester
  • 2,3-Epoxypropyl Methacrylate
  • Glycidol Methacrylate

Uniqueness: Glycidyl methacrylate is unique due to its bifunctional nature, containing both an epoxide and an acrylate group. This allows it to participate in a wide range of chemical reactions, making it highly versatile compared to other similar compounds .

Properties

IUPAC Name

oxiran-2-ylmethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3
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InChI Key

VOZRXNHHFUQHIL-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCC1CO1
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Molecular Formula

C7H10O3
Record name GLYCIDYL METHACRYLATE
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Related CAS

25067-05-4
Record name Poly(glycidyl methacrylate)
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DSSTOX Substance ID

DTXSID0025361
Record name Glycidyl methacrylate
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Molecular Weight

142.15 g/mol
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Physical Description

Glycidyl methacrylate is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

372 °F at 760 mmHg (NTP, 1992), 189 °C
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Flash Point

181 °F (NTP, 1992), 84 °C (Tag open cup)
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethyl alcohol, Solubility in water, g/100ml at 25 °C: 5 (moderate)
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Density

1.073 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 g/cu m @ 25 °C, Relative density (water = 1): 1.08
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Vapor Density

Relative vapor density (air = 1): 4.9
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Vapor Pressure

3.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.42
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Color/Form

Colorless liquid

CAS No.

106-91-2, 25067-05-4
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Melting Point

freezing pt: -41.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Glycidyl methacrylate?

A1: this compound has the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers frequently utilize techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) [, , , ] to analyze the structure and composition of this compound-based polymers. FTIR helps identify characteristic functional groups like epoxy and carbonyl groups present in this compound. Meanwhile, NMR provides detailed insights into the polymer's structure, including monomer sequence, tacticity, and copolymer composition.

Q3: What makes this compound a versatile material for various applications?

A3: this compound's versatility stems from its reactive epoxy group, enabling covalent bonding with various functionalities like amines, thiols, and carboxylic acids [, , , , ]. This reactivity makes it valuable in creating functional materials. For instance, it can modify surfaces to enhance adhesion [], create hydrogels for drug delivery [], and synthesize adsorbents for removing pollutants like chromium from water [].

Q4: Can this compound be used to modify the surface of materials like carbon fiber?

A4: Yes, this compound can be grafted onto the surface of carbon fibers to enhance the interfacial adhesion between the fiber and epoxy resin in composite materials [, ]. This grafting process can be achieved using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization [] and electrochemical grafting [], leading to improved mechanical properties in the resulting composites.

Q5: How does this compound contribute to the toughness of polymer blends?

A5: this compound plays a crucial role in toughening brittle polymers like poly(butylene terephthalate) (PBT) [, ]. When used in core-shell impact modifiers, the reactive epoxy group of this compound allows for chemical bonding with the PBT matrix during melt blending. This bonding enhances the interfacial adhesion between the modifier and the matrix, facilitating stress transfer and improving the impact strength of the resulting blend.

Q6: What role does this compound play in creating controlled-release herbicide formulations?

A6: this compound can be used to develop controlled-release herbicide formulations, such as those for 2,4-dichlorophenoxyacetic acid (2,4-D) []. By incorporating 2,4-D into a poly(this compound) matrix, the herbicide's release rate can be controlled, providing prolonged weed control while minimizing environmental impact. The release rate can be tailored by adjusting the molecular weight of the this compound precursor, allowing for customized release profiles for different applications.

Q7: How is this compound employed in enzyme immobilization?

A7: this compound is valuable for enzyme immobilization due to its reactive epoxy group [, , ]. Researchers utilize this compound-based polymers and copolymers to create supports for immobilizing enzymes like trypsin [, ] and horseradish peroxidase []. The epoxy groups on the polymer surface react with amine groups on the enzyme, forming stable covalent bonds that secure the enzyme to the support material. This immobilization allows for enzyme reuse, enhanced stability, and application in continuous flow systems.

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